(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol (4-Chloro-3-fluorophenyl)(cyclohexyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436621
InChI: InChI=1S/C13H16ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
SMILES: C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O
Molecular Formula: C13H16ClFO
Molecular Weight: 242.71 g/mol

(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol

CAS No.:

Cat. No.: VC13436621

Molecular Formula: C13H16ClFO

Molecular Weight: 242.71 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol -

Specification

Molecular Formula C13H16ClFO
Molecular Weight 242.71 g/mol
IUPAC Name (4-chloro-3-fluorophenyl)-cyclohexylmethanol
Standard InChI InChI=1S/C13H16ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
Standard InChI Key GVKNYYICRQXPQE-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O
Canonical SMILES C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (4-chloro-3-fluorophenyl)(cyclohexyl)methanol typically involves multi-step protocols:

Friedel-Crafts Alkylation

A method described in CN104628555A employs a Friedel-Crafts reaction between chlorobenzene, cyclohexene, and acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form 4-(4-chlorophenyl)cyclohexyl-1-ethanone. Subsequent halogenation with sodium hypobromite or hypochlorite yields the corresponding carboxylic acid, which is reduced to the alcohol via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Grignard Reaction

Alternative routes utilize Grignard reagents. For example, 4-chloro-3-fluorophenylmagnesium bromide reacts with cyclohexanone, followed by acidic workup to produce the target alcohol . This method avoids the regioselectivity challenges of Friedel-Crafts reactions but requires stringent anhydrous conditions .

Industrial-Scale Production

Large-scale batches (>95% purity) are manufactured by companies like MolCore BioPharmatech using continuous flow reactors to optimize yield (up to 87%) and minimize byproducts . Key reaction parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–40°CPrevents decomposition
SolventTetrahydrofuran (THF)Enhances solubility
Catalyst (Lewis acid)10–40 mol%Accelerates kinetics

Physicochemical Properties

Structural and Spectral Data

  • IUPAC Name: (4-Chloro-3-fluorophenyl)(cyclohexyl)methanol

  • SMILES: C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O

  • Boiling Point: ~345°C (estimated from analogous compounds)

  • Density: 1.205 g/cm³

  • LogP: 4.24 (indicative of high lipophilicity)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 4.6 (s, 1H, -OH), 7.3–7.5 (m, 3H, aromatic) .

  • ¹³C NMR: 73.5 ppm (C-OH), 126–140 ppm (aromatic carbons) .

Applications in Pharmaceutical Research

Role in Drug Development

(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol serves as a precursor for:

Prostacyclin Receptor Agonists

In ralinepag (a pulmonary arterial hypertension drug), the compound’s cyclohexyl moiety enhances binding to the IP receptor, while the halogenated phenyl group improves metabolic stability . Key structure-activity relationship (SAR) insights include:

ModificationEffect on IC₅₀Source
Fluorine at C-3↑ Selectivity for IP
Cyclohexyl group↓ Off-target effects

Kinase Inhibitors

Derivatives of this compound inhibit Bcr-Abl and FLT3-ITD kinases, showing IC₅₀ values of 70 nM and 0.38 μM, respectively . The chloro-substituent is critical for disrupting ATP-binding pockets .

PrecautionRecommendation
Personal protective equipment (PPE)Gloves, goggles, ventilated workspace
StorageTightly sealed, away from oxidizers

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